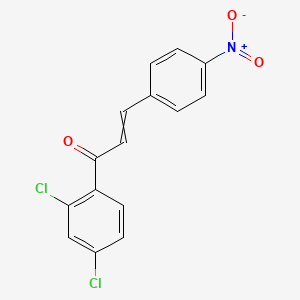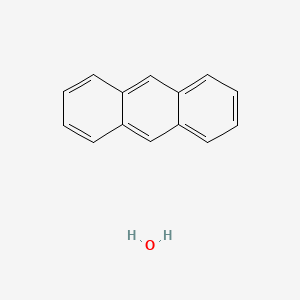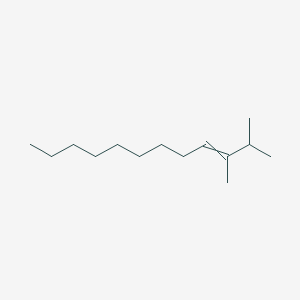
2,3-Dimethyldodec-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyldodec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a twelve-carbon chain with a double bond between the third and fourth carbon atoms, and two methyl groups attached to the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyldodec-3-ene can be achieved through several methods. One common approach involves the alkylation of a suitable diene precursor with methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutadiene with a suitable alkyl halide in the presence of a strong base can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum complexes are often employed to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2,3-Dimethyldodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, resulting in dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alkane.
Substitution: Dihalogenated alkanes.
科学的研究の応用
2,3-Dimethyldodec-3-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of various organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may possess therapeutic properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2,3-Dimethyldodec-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the electron-rich double bond. Pathways involved in its reactions include electrophilic addition, nucleophilic substitution, and radical mechanisms, depending on the reaction conditions and reagents used.
類似化合物との比較
2,3-Dimethylbut-2-ene: Shares a similar structural motif but with a shorter carbon chain.
2,3-Dimethylpent-2-ene: Another similar compound with a slightly longer carbon chain.
2,3-Dimethylhex-2-ene: Extends the carbon chain further while maintaining the double bond and methyl groups.
Uniqueness: 2,3-Dimethyldodec-3-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for applications requiring specific chain lengths and reactivity profiles.
特性
CAS番号 |
174783-19-8 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
2,3-dimethyldodec-3-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3 |
InChIキー |
VHLOJMKUCZZJEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



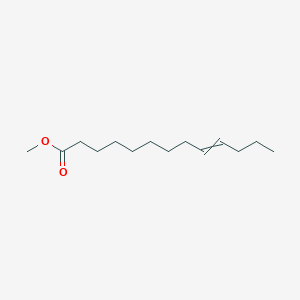
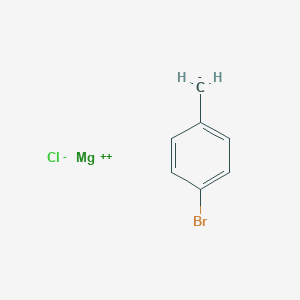
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)


![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

